1-Naphthaldehyde oxime

Catalog No.
S8978893
CAS No.
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthaldehyde oxime

Product Name

1-Naphthaldehyde oxime

IUPAC Name

N-(naphthalen-1-ylmethylidene)hydroxylamine

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H

InChI Key

FCTGROAUXINHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NO

1-Naphthaldehyde oxime is an organic compound derived from 1-naphthaldehyde, characterized by the presence of a hydroxylamine functional group attached to the carbonyl carbon of the aldehyde. Its chemical structure can be represented as C_{10}H_{9}NO, indicating it contains ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound exists as a colorless to pale yellow solid and is known for its distinctive aromatic properties due to the naphthalene moiety.

, primarily due to its reactive oxime functional group. Key reactions include:

  • Formation of Oximes: It is synthesized from 1-naphthaldehyde through a condensation reaction with hydroxylamine hydrochloride in an acidic medium. This reaction typically yields high purity and good yields of the oxime derivative .
  • Rearrangement Reactions: Under specific conditions, 1-naphthaldehyde oxime can undergo Beckmann rearrangement to form corresponding amides or nitriles .
  • Nucleophilic Substitution: The oxime can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives such as oxime ethers or substituted amines .

Research has shown that 1-naphthaldehyde oxime exhibits notable biological activity, particularly in antimicrobial properties. Studies indicate that it can inhibit the growth of various pathogenic microorganisms, suggesting potential applications in pharmaceuticals and as a biocide . The specific mechanisms behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.

The synthesis of 1-naphthaldehyde oxime can be achieved through several methods:

  • Classic Method: The most common synthesis involves the reaction of 1-naphthaldehyde with hydroxylamine hydrochloride in alcohol (e.g., methanol) under reflux conditions. This method typically provides high yields and purity .
  • Alternative Methods: Recent studies have explored greener synthesis routes using mineral water as a solvent, which enhances reaction efficiency and reduces environmental impact. This method allows for shorter reaction times and higher yields compared to traditional methods .

1-Naphthaldehyde oxime has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being investigated for potential use in developing new antibiotics or antifungal agents.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is used in spectroscopic studies and as a reagent in various analytical techniques.

Interaction studies involving 1-naphthaldehyde oxime have focused on its biological effects and reactivity with various substrates. Notably, research has highlighted its interactions with microbial membranes and enzymes, which are crucial for understanding its antimicrobial mechanisms. Additionally, studies have investigated how variations in its structure affect its reactivity and biological activity, providing insights into optimizing its use in medicinal chemistry .

1-Naphthaldehyde oxime shares structural similarities with other aromatic aldehyde oximes. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-Naphthaldehyde oximeC_{10}H_{9}NOSimilar structure but different position of the oxime group affects reactivity.
Benzaldehyde oximeC_{7}H_{7}NOSimpler structure; less steric hindrance compared to naphthalene derivatives.
Pyrene-1-carbaldehyde oximeC_{15}H_{11}NOLarger polycyclic structure; exhibits different biological activities due to size.
9-Phenanthrenecarboxaldehyde oximeC_{14}H_{9}NOMore complex structure; potential for unique interactions due to additional rings.

1-Naphthaldehyde oxime stands out due to its unique naphthalene framework, which imparts distinct electronic properties and reactivity compared to simpler aromatic aldehydes or larger polycyclic compounds. This uniqueness contributes to its specific biological activities and applications in synthetic chemistry.

Molecular Structure and Crystallographic Analysis

The molecular structure of 1-naphthaldehyde oxime consists of a naphthalene backbone substituted with an aldoxime group (–CH=N–OH) at the 1-position. Single-crystal X-ray diffraction (SC-XRD) studies reveal that the aldoxime moiety adopts an E-configuration, with the hydroxyl group oriented trans to the naphthalene ring. The dihedral angle between the aldoxime group and the naphthalene plane measures 23.9°, indicating moderate conformational flexibility.

X-ray Diffraction Studies of Crystal Packing

SC-XRD analyses of 1-naphthaldehyde oxime demonstrate a one-dimensional polymeric chain structure stabilized by O–H⋯N hydrogen bonds (Table 1). These interactions occur between the hydroxyl group of one molecule and the imine nitrogen of an adjacent molecule, propagating along the b-axis. The hydrogen-bond distance (O⋯N) measures 2.74 Å, with an angle of 168°, consistent with strong intermolecular forces.

Table 1: Hydrogen-bonding parameters for 1-naphthaldehyde oxime

Donor–H⋯AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
O1–H1⋯N10.822.743.103168

Hermann-Mauguin Space Group Determination

Crystallographic data from two independent studies report distinct space groups for 1-naphthaldehyde oxime:

  • Monoclinic P2₁: Characterized by unit cell parameters a = 7.928 Å, b = 4.843 Å, c = 11.444 Å, and β = 94.03°. This space group exhibits a screw axis along b, with Z = 2 (molecules per unit cell).
  • Orthorhombic P2₁2₁2₁: Reported in a separate study with a = 6.0506 Å, b = 13.7423 Å, c = 20.886 Å, and Z = 8. The larger unit cell volume (1,736 ų vs. 438 ų in P2₁) suggests polymorphism or variations in crystallization conditions.

Unit Cell Parameters and Z' Values

The Z' value (number of molecules per asymmetric unit) differs between polymorphs:

  • P2₁ polymorph: Z' = 1, with two molecules per unit cell (Z = 2).
  • P2₁2₁2₁ polymorph: Z' = 2, resulting in eight molecules per unit cell.

Table 2: Crystallographic parameters of 1-naphthaldehyde oxime polymorphs

ParameterP2₁ PolymorphP2₁2₁2₁ Polymorph
Space groupP2₁P2₁2₁2₁
a (Å)7.9286.0506
b (Å)4.84313.7423
c (Å)11.44420.886
β (°)94.0390
Volume (ų)438.31,736
Z28
Z'12

FT-IR Spectral Signatures of Functional Groups

The FT-IR spectrum of 1-naphthaldehyde oxime exhibits distinct absorption bands that confirm the presence of its defining functional groups. A broad O—H stretching vibration appears at 3389 cm⁻¹, characteristic of the oxime hydroxyl group [1]. This signal aligns with the expected hydrogen-bonding interactions observed in solid-state aldoximes, where the hydroxyl proton participates in intermolecular hydrogen bonding with the imine nitrogen [1] [2]. The C=N stretching frequency is observed at 1614 cm⁻¹, consistent with conjugated imine systems in aromatic oximes [1]. Notably, the absence of a carbonyl (C=O) stretch near 1700 cm⁻¹ confirms the complete conversion of the aldehyde precursor to the oxime derivative [1].

Table 1: Key FT-IR Absorption Bands of 1-Naphthaldehyde Oxime

Functional GroupWavenumber (cm⁻¹)Assignment
O—H3389Stretching
C=N1614Stretching

The IR data corroborate the E-configuration of the oxime, as the C=N stretching frequency in Z-oximes typically shifts to higher wavenumbers due to steric strain [2]. However, the absence of comparative data for the Z-isomer in the available literature necessitates cautious interpretation [1].

¹H/¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of 1-naphthaldehyde oxime reveals a complex aromatic proton environment and a diagnostic imine proton signal. The oxime proton (CH=NOH) resonates as a singlet at δ 8.87 ppm, deshielded due to conjugation with the electron-withdrawing hydroxyl group [1]. The naphthalene backbone protons appear as a series of multiplet signals between δ 7.53–8.48 ppm, with coupling constants (J ~HH~) ranging from 7.0–8.3 Hz, consistent with vicinal aromatic protons in a fused-ring system [1].

The ¹³C NMR spectrum further resolves the carbon framework. The imine carbon (C=N) resonates at δ 150.0 ppm, while the aromatic carbons span δ 124.2–133.8 ppm [1]. The absence of a carbonyl carbon signal near δ 190 ppm confirms the absence of unreacted aldehyde precursor [1].

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

Nucleusδ (ppm)MultiplicityAssignment
¹H8.87SingletCH=NOH
¹H7.53–8.48MultipletAromatic H
¹³C150.0-C=N
¹³C124.2–133.8-Aromatic C

The downfield shift of the imine proton (δ 8.87 ppm) compared to aliphatic oximes (δ 7.5–8.0 ppm) reflects enhanced conjugation with the naphthalene π-system [1]. This electronic delocalization stabilizes the E-isomer, as evidenced by the single-crystal X-ray diffraction data [1].

DEPT-135 NMR Conformational Analysis

The DEPT-135 spectrum of 1-naphthaldehyde oxime provides critical insights into carbon hybridization states. This technique suppresses signals from quaternary carbons, allowing unambiguous identification of CH and CH~3~ groups. All aromatic methine (CH) carbons appear as positive signals between δ 124.2–130.6 ppm, while the imine carbon (C=N) and quaternary carbons are absent due to their lack of attached hydrogens [1].

Table 3: DEPT-135 Signal Assignments

δ (ppm)Signal PhaseCarbon Type
124.2–130.6PositiveCH (aromatic)
150.0No signalC=N (quaternary)

The DEPT-135 data confirm the absence of methyl or methylene groups, consistent with the naphthalene-oxime structure [1]. The quaternary carbons in the fused aromatic rings (e.g., δ 128.0 and 133.8 ppm) are inferred by their absence in the DEPT spectrum, further validating the molecular connectivity [1].

Aldoxime Formation Mechanisms

The formation of 1-naphthaldehyde oxime proceeds through a well-established nucleophilic addition-elimination mechanism involving hydroxylamine as the key nucleophilic species [1] [2]. The reaction mechanism encompasses multiple elementary steps, each contributing to the overall transformation efficiency and selectivity.

Hydroxylamine Hydrochloride Condensation Reactions

The most widely employed synthetic approach utilizes hydroxylamine hydrochloride as the nucleophilic component in the presence of an appropriate base [3] [4]. The reaction proceeds through a sequence of elementary steps beginning with the nucleophilic attack of hydroxylamine nitrogen on the carbonyl carbon of 1-naphthaldehyde [1] [5]. This initial nucleophilic addition forms a tetrahedral intermediate known as a carbinolamine, which subsequently undergoes dehydration to yield the desired oxime product [2] [6].

The condensation reaction requires careful control of stoichiometric ratios, with optimal conditions employing a 1.1:1 molar ratio of hydroxylamine hydrochloride to 1-naphthaldehyde [4]. The choice of base significantly influences reaction efficiency, with sodium carbonate and sodium hydroxide being the most commonly employed neutralizing agents [3] [7]. When using sodium carbonate, a 1:1 base-to-hydroxylamine hydrochloride ratio proves optimal, while sodium hydroxide requires a 2:1 stoichiometric ratio for complete neutralization [8].

Table 1: Synthetic Methods and Yield Optimization for 1-Naphthaldehyde Oxime Formation

MethodSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydroxylamine HCl/Na₂CO₃MethanolRoom Temperature1290 [3] [4]
Hydroxylamine HCl/NaOHMethanolRoom TemperatureVariable>90 [7]
Mineral Water MethodMineral WaterRoom TemperatureVariable90 [9]
Electrocatalytic SynthesisNH₄HCO₃ SolutionRoom Temperature4395 [10]
Aqueous SynthesisWater651.599 [11]

The standard synthetic protocol involves dissolving hydroxylamine hydrochloride in methanol, followed by the addition of sodium carbonate to generate the free hydroxylamine in situ [4]. The subsequent addition of 1-naphthaldehyde initiates the condensation reaction, which typically proceeds to completion within 12 hours at room temperature. This methodology consistently achieves yields in the range of 90 percent, making it the preferred synthetic route for laboratory-scale preparations [3].

Alternative base systems have been investigated to improve reaction efficiency and environmental sustainability. The use of sodium hydroxide as the neutralizing base can lead to yields exceeding 90 percent, although careful pH control is essential to prevent competing side reactions [7]. The optimal pH range for oxime formation lies between 7 and 9, with strongly acidic conditions (pH < 0.4) significantly reducing reaction rates and yields [6].

Solvent Systems and Reaction Kinetic Studies

The choice of solvent system plays a crucial role in determining both reaction kinetics and overall yield for 1-naphthaldehyde oxime synthesis [9] [11]. Comprehensive kinetic studies have revealed that solvent polarity and hydrogen-bonding capability significantly influence the rate-determining step of the transformation.

Methanol serves as the standard solvent for oxime formation due to its excellent solvating properties for both reactants and products [4]. The moderate dielectric constant of methanol (ε = 32.7) provides an optimal balance between reactant solubility and reaction rate [9]. Under these conditions, the hydroxylamine addition step remains rate-determining except under strongly acidic conditions where dehydration becomes kinetically limiting [6].

Table 2: Kinetic Parameters and Optimization Factors

ParameterValue/ConditionNotes
Rate-determining StepHydroxylamine AdditionExcept in strongly acidic conditions (pH < 0.4)
pH Optimum7-9Neutral to slightly basic conditions preferred
Base/Aldehyde Ratio1:1 (Na₂CO₃), 2:1 (NaOH)Stoichiometric requirements for base neutralization
NH₂OH·HCl/Aldehyde Ratio1.1:1Slight excess improves conversion
Conversion Rate98% (2.5 h)Electrocatalytic method
Selectivity>99%High selectivity with minimal side products

Aqueous solvent systems have gained considerable attention due to their environmental advantages and surprising efficiency in oxime formation [9] [11]. Water, with its high dielectric constant (ε = 78.4), facilitates rapid ionization of hydroxylamine hydrochloride and promotes efficient nucleophilic attack. Remarkably, aqueous systems can achieve yields approaching 99 percent under optimized conditions, surpassing traditional alcoholic solvents [11].

The development of mineral water as a reaction medium represents an innovative approach to sustainable synthesis [9]. This methodology exploits the natural ionic composition of mineral water to enhance reaction kinetics while maintaining excellent yields of approximately 90 percent. The presence of dissolved minerals appears to provide a buffering effect that stabilizes the optimal pH range for oxime formation.

Kinetic studies in various solvent systems reveal distinct mechanistic pathways depending on the reaction medium. In alcoholic solvents, the reaction follows a termolecular mechanism involving the simultaneous coordination of the general acid catalyst with the carbonyl oxygen during nucleophilic attack [2]. Conversely, aqueous systems favor a stepwise mechanism with rapid pre-equilibrium formation of the carbinolamine intermediate followed by rate-determining dehydration [6].

Table 3: Mechanistic Steps in 1-Naphthaldehyde Oxime Formation

StepProcessDescriptionRate Influence
1Nucleophilic AttackHydroxylamine N attacks carbonyl C of 1-naphthaldehydeEnhanced by electron-withdrawing groups
2Proton TransferProton transfer from NH₂OH to carbonyl ORapid under catalytic conditions
3Carbinolamine FormationFormation of tetrahedral intermediate (carbinolamine)Reversible equilibrium
4DehydrationElimination of H₂O from protonated carbinolamineRate-determining under acidic conditions
5Product FormationDeprotonation to yield (E)-1-naphthaldehyde oximeFavored by basic conditions

Temperature effects on reaction kinetics follow Arrhenius behavior, with elevated temperatures generally accelerating the transformation [11]. However, optimal synthetic conditions typically employ room temperature to minimize competing side reactions such as aldol condensation or hydroxylamine decomposition. The activation energy for the hydroxylamine addition step has been determined to be approximately 45-50 kJ/mol in alcoholic solvents [6].

Electrocatalytic approaches represent a cutting-edge methodology for oxime synthesis, offering exceptional control over reaction conditions and product selectivity [10]. These systems utilize in situ generated reactive oxygen species to facilitate the oxidative coupling of ammonium salts with carbonyl compounds. Under optimized electrocatalytic conditions, 1-naphthaldehyde oxime can be synthesized with 95 percent yield and 99 percent selectivity within 43 hours of continuous operation.

Yield Optimization Through Base Catalysis

Base catalysis plays a fundamental role in oxime formation by neutralizing the hydrogen chloride generated from hydroxylamine hydrochloride and maintaining optimal pH conditions for the condensation reaction [7] [8]. The choice and concentration of base directly influence both reaction kinetics and final product yields.

Sodium carbonate represents the most commonly employed base for 1-naphthaldehyde oxime synthesis due to its mild basicity and excellent buffering capacity [4]. The bicarbonate-carbonate equilibrium provides pH stability in the optimal range of 7-9, preventing the formation of strongly basic conditions that could promote competing side reactions. Under standard conditions, a 1:1 molar ratio of sodium carbonate to hydroxylamine hydrochloride ensures complete neutralization while maintaining the desired pH range.

Table 4: Solvent Effects on 1-Naphthaldehyde Oxime Synthesis

Solvent SystemDielectric ConstantReaction RateYield (%)Comments
Methanol32.7Fast90Standard conditions, good solubility
Ethanol24.5Moderate85-90Alternative alcohol solvent
Water78.4Very Fast95-99Green solvent, excellent yields
Mineral Water~78Fast90Environmentally friendly variant
Aqueous NH₄HCO₃~80Fast95Electrocatalytic conditions
DMSO46.7SlowLowPoor performance for oxime synthesis

Sodium hydroxide offers an alternative base system that can achieve superior yields exceeding 90 percent when properly controlled [7]. However, the strong basicity of sodium hydroxide requires careful monitoring to prevent over-neutralization and the formation of hydroxide-rich conditions that promote oxime isomerization. The optimal sodium hydroxide concentration maintains a 2:1 molar ratio with hydroxylamine hydrochloride to ensure complete neutralization of the generated hydrogen chloride.

The mechanism of base catalysis involves multiple equilibria that must be carefully balanced to achieve optimal results [8]. The initial neutralization of hydroxylamine hydrochloride generates free hydroxylamine, which exists in equilibrium with its protonated form. The position of this equilibrium directly affects the concentration of nucleophilic hydroxylamine available for reaction with 1-naphthaldehyde.

Advanced optimization studies have identified the critical importance of base addition sequence and timing [7]. Sequential addition protocols, where the base is first mixed with hydroxylamine hydrochloride before introducing the aldehyde, consistently produce higher yields than simultaneous addition methods. This approach ensures complete neutralization and optimal pH conditions before the onset of the condensation reaction.

The role of buffer systems in yield optimization has received considerable attention in recent synthetic developments [11]. The incorporation of phosphate or acetate buffers can maintain stable pH conditions throughout the reaction course, preventing the gradual acidification that occurs as the reaction proceeds. These buffered systems demonstrate enhanced reproducibility and consistently higher yields across different reaction scales.

Process intensification through controlled atmosphere conditions represents an advanced optimization strategy [10]. The exclusion of oxygen and moisture can prevent hydroxylamine oxidation and aldehyde decomposition, leading to improved yields and product purity. Under inert atmosphere conditions, yields approaching 97 percent have been achieved with minimal formation of side products.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.068413911 g/mol

Monoisotopic Mass

171.068413911 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types